
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-methylpentanamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-methylpentanamide and related compounds involves several key steps, including the cyclization of thiosemicarbazide with appropriate ketones or aldehydes and subsequent modifications to add specific functional groups. This process results in the formation of the thiadiazol ring, a crucial structural component of these compounds (Mishra et al., 2016).
Molecular Structure Analysis
The molecular structure of these thiadiazole derivatives reveals a planar thiadiazole ring, often substituted with various alkyl or aryl groups. The precise arrangement of these substituents significantly influences the compound's physical and chemical properties. X-ray diffraction analysis has provided detailed insights into the compounds' crystalline structure, showcasing the planarity of the thiadiazole ring and its interactions with adjacent molecular groups (Loughzail et al., 2008).
Chemical Reactions and Properties
These thiadiazole compounds undergo various chemical reactions, including nucleophilic substitutions and additions, due to the reactive nature of the thiadiazole ring. The presence of functional groups such as the sulfonamide moiety further contributes to their reactivity, allowing for the synthesis of a wide array of derivatives with diverse biological activities. The chemical properties are thus largely determined by the nature and position of these substituents on the thiadiazole core (Jeoffreys et al., 1999).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of this compound derivatives vary with their molecular structure. These properties are crucial for determining the compounds' suitability for different applications, including their potential as bioactive molecules. Detailed analyses, including spectroscopic and crystallographic studies, have elucidated these aspects, providing a foundation for further modifications and applications (Dani et al., 2013).
Chemical Properties Analysis
The chemical behavior of thiadiazole derivatives is influenced by their electronic structure, including the distribution of electron density across the molecule. Studies have shown that these compounds can act as electron donors or acceptors in chemical reactions, making them versatile intermediates in organic synthesis. The presence of substituents such as alkyl or aryl groups further modulates their reactivity, allowing for the design of molecules with targeted chemical properties (Karthikeyan et al., 2018).
Propriétés
IUPAC Name |
2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3OS/c1-5-6-9(4)11(16)13-12-15-14-10(17-12)7-8(2)3/h8-9H,5-7H2,1-4H3,(H,13,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGROYQJHTVJST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=NN=C(S1)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(1-adamantyl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B4019830.png)
![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4019831.png)
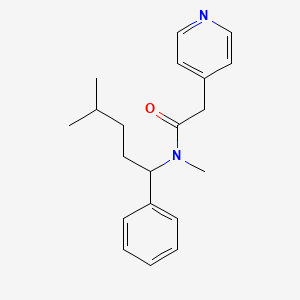


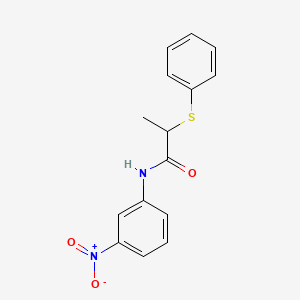
![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-chlorobenzoate](/img/structure/B4019867.png)
![N-cyclohexyl-2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4019868.png)
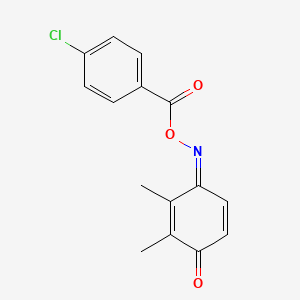
![N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)phenylalanine](/img/structure/B4019883.png)
![N-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4019889.png)
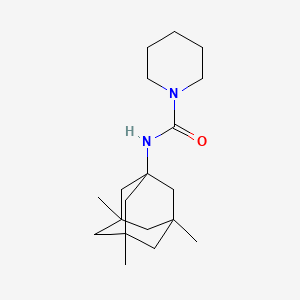
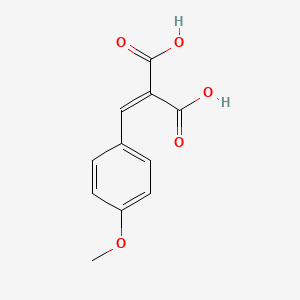
![N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B4019923.png)